Ilicicolin C is a naturally occurring orsellinic acid-sesquiterpene meroterpenoid originally isolated from filamentous fungi such as Cylindrocladium ilicicola and Stilbella fimetaria. Structurally characterized by a monocyclic six-membered ring and a 5-chloroorcylaldehyde moiety, it serves as a critical biosynthetic intermediate in the ascochlorin pathway. In procurement contexts, Ilicicolin C is highly valued not only as a chemoenzymatic precursor for synthesizing complex ascochlorin derivatives but also for its potent, independent antibacterial properties. Its established efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and agricultural pathogens like Pseudomonas syringae makes it a dual-purpose compound for both drug discovery scaffolds and agricultural crop protection research [1].
Substituting Ilicicolin C with its downstream oxidized product, ascochlorin, or upstream epoxides like LL-Z 1272α epoxide fundamentally alters both chemical reactivity and biological efficacy. In biosynthetic and chemoenzymatic workflows, Ilicicolin C represents the exact post-cyclization (via AscF) and pre-oxidation (via AscG) intermediate; using upstream precursors requires complex cyclization steps, while downstream ascochlorins cannot be easily reverse-engineered. Furthermore, in antimicrobial applications, Ilicicolin C exhibits a distinct structure-activity relationship (SAR). Its specific monocyclic structure and oxidation state confer significantly higher anti-MRSA potency compared to highly functionalized downstream analogues like ascofuranone. Consequently, generic substitution compromises both synthetic yield and assay sensitivity .
In comparative antimicrobial assays against methicillin-resistant Staphylococcus aureus (MRSA), Ilicicolin C demonstrates significantly stronger inhibitory activity than its downstream functionalized analogues. While analogues like 8',9'-dehydroascochlorin and ascofuranone exhibit moderate activities, the specific monocyclic and oxidation profile of Ilicicolin C yields a highly potent response[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
| Target Compound Data | MIC of 1.25–2.5 μg/mL |
| Comparator Or Baseline | 8',9'-dehydroascochlorin (MIC 26.6 μg/mL) and ascofuranone (MIC 40 μg/mL) |
| Quantified Difference | 10- to 32-fold higher antibacterial potency |
| Conditions | In vitro anti-MRSA microdilution assay |
For researchers developing anti-MRSA therapeutics, procuring Ilicicolin C provides a significantly more active starting scaffold than utilizing the more common downstream ascochlorin derivatives.
Ilicicolin C exhibits substantial antibacterial activity against the agricultural pathogen Pseudomonas syringae. When benchmarked against standard commercial antibiotics used in agricultural and clinical settings, Ilicicolin C achieves an IC50 that is in the same effective range, validating its utility as a potent agrochemical lead compound [1].
| Evidence Dimension | IC50 against Pseudomonas syringae |
| Target Compound Data | IC50 of 28.5 μg/mL |
| Comparator Or Baseline | Streptomycin (IC50 11 μg/mL) and Penicillin G (IC50 15 μg/mL) |
| Quantified Difference | Activity within the same order of magnitude as established commercial standards |
| Conditions | In vitro antibacterial assay against Nectria galligena-associated P. syringae |
Validates Ilicicolin C as a viable, naturally derived alternative or lead scaffold for crop protection formulations targeting resistant phytopathogens.
In the biosynthetic pathway of orsellinic acid-sesquiterpene meroterpenoids, Ilicicolin C occupies a critical junction. It is the direct monocyclic product generated from LL-Z 1272α epoxide by the terpene cyclase AscF, and it serves as the immediate substrate for the AscG oxidase to produce ascochlorin. Procuring Ilicicolin C allows researchers to bypass the complex AscF-mediated cyclization step in vitro .
| Evidence Dimension | Synthetic step requirement |
| Target Compound Data | Requires only AscG oxidation to yield ascochlorin |
| Comparator Or Baseline | LL-Z 1272α epoxide (Requires AscF cyclization prior to oxidation) |
| Quantified Difference | Eliminates one complex enzymatic cyclization step in cell-free synthesis |
| Conditions | Chemoenzymatic pathway engineering / synthetic biology workflows |
Procuring this exact intermediate streamlines the semi-synthesis of novel ascochlorin derivatives by providing a ready-made, post-cyclization scaffold.
Beyond its antimicrobial properties, Ilicicolin C demonstrates measurable enzyme inhibitory activity. In targeted assays, it showed moderate inhibition of acetylcholinesterase (AChE), outperforming several other co-isolated fungal meroterpenoids and phytotoxins which lacked this specific activity [1].
| Evidence Dimension | IC50 against Acetylcholinesterase (AChE) |
| Target Compound Data | IC50 of 30–36 μg/mL |
| Comparator Or Baseline | α,β-dehydrocurvularin (Inactive / primarily phytotoxic) |
| Quantified Difference | Specific AChE inhibition not present in all co-isolated metabolites |
| Conditions | In vitro AChE enzyme inhibition assay |
Expands the utility of Ilicicolin C into neurochemical research and pesticide development where AChE is a primary target.
Due to its potent MIC (1.25–2.5 μg/mL) against MRSA, Ilicicolin C is an ideal starting scaffold for medicinal chemistry programs targeting resistant Gram-positive bacteria. It is preferred over downstream analogues like ascofuranone when maximizing baseline antibacterial potency is the primary objective [1].
With an IC50 of 28.5 μg/mL against Pseudomonas syringae, Ilicicolin C serves as a highly relevant natural product benchmark for developing new crop protection agents. Its performance, which parallels commercial standards like streptomycin, makes it suitable for agricultural pathogen resistance studies [2].
As the direct product of AscF and the substrate for AscG, Ilicicolin C is the precise intermediate needed for cell-free synthesis of ascochlorin derivatives. Procuring this compound allows bioengineers to bypass upstream cyclization bottlenecks and focus directly on downstream functionalization .